molecular formula C23H25N3O6S B2868556 2-(3-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)-N,N-diethylacetamide CAS No. 878056-53-2

2-(3-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)-N,N-diethylacetamide

Cat. No.: B2868556
CAS No.: 878056-53-2
M. Wt: 471.53
InChI Key: RTJUHXRBIOTPBU-UHFFFAOYSA-N
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Description

2-(3-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)-N,N-diethylacetamide is a useful research compound. Its molecular formula is C23H25N3O6S and its molecular weight is 471.53. The purity is usually 95%.
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Mechanism of Action

Target of Action

Compounds with similar structures have been found to inhibit vegfr1 , suggesting that this compound may also target similar receptors or enzymes.

Mode of Action

It’s known that similar compounds inhibit vegfr1 , which suggests that this compound might interact with its targets by binding to the active site and inhibiting the function of the target protein.

Biochemical Pathways

Given the potential inhibition of vegfr1 , it’s plausible that this compound could affect angiogenesis and other related pathways.

Result of Action

Similar compounds have been found to induce apoptosis and cause both s-phase and g2/m-phase arrests in hela cell line , suggesting that this compound may have similar effects.

Properties

IUPAC Name

2-[3-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]sulfonylindol-1-yl]-N,N-diethylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O6S/c1-3-25(4-2)23(28)13-26-12-21(17-7-5-6-8-18(17)26)33(29,30)14-22(27)24-16-9-10-19-20(11-16)32-15-31-19/h5-12H,3-4,13-15H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTJUHXRBIOTPBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)S(=O)(=O)CC(=O)NC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.